Specific Scientific Field: Environmental Chemistry
Summary of the Application: 4-Ethylpyridine (4EP) is degraded in water using a heterogeneous photo-Fenton process. This process involves the use of hydrogen peroxide (H2O2), magnetite (Fe3O4), and ultraviolet irradiation (UV) .
Methods of Application or Experimental Procedures: The degradation of 4EP is achieved by using a combination of H2O2, Fe3O4, and UV. The operational conditions such as pH, catalyst concentration, and temperature are varied during the degradation experiments to evaluate their effects on the kinetics and efficiency of the H2O2/Fe3O4/UV oxidation .
Results or Outcomes: Under optimal conditions (100 mg/L 4EP, [H2O2] = 1000 mg/L, Fe3O4 = 40 mg/L, pH = 3 and room temperature, 300 rpm), 4EP was totally declined and more than 93% of the total organic carbon (TOC) was eliminated .
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 4-Ethylpyridine is used to study the influence of counter-anion concentration on analyte retention .
4-Ethylpyridine is an organic compound with the molecular formula and a molecular weight of 107.15 g/mol. It consists of a pyridine ring substituted with an ethyl group at the 4-position. This compound appears as a clear, colorless to yellow liquid and has a characteristic odor. It is known for its stability under normal conditions but can react with strong oxidizing agents, acids, and bases .
The compound has been synthesized through methods such as heating N-ethylpyridinium iodide or reacting pyridine with ethyl iodide .
Research indicates that 4-Ethylpyridine exhibits various biological activities. It has shown potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, it may have applications in pharmacology due to its ability to interact with biological systems, although specific mechanisms are still under investigation .
4-Ethylpyridine can be synthesized through several methods:
4-Ethylpyridine finds use in various fields:
4-Ethylpyridine shares structural similarities with several other pyridine derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylpyridine | C6H7N | Methyl group instead of ethyl; different reactivity. |
4-Propylpyridine | C8H11N | Propyl group increases hydrophobicity; different uses. |
4-Isobutylpyridine | C10H13N | Bulky isobutyl group; affects steric interactions. |
4-N-butylpyridine | C10H13N | Longer butyl chain; alters solubility properties. |
4-Pyridin-2-amine | C7H8N2 | Amino group introduces different reactivity patterns. |
Uniqueness: The ethyl substitution provides distinct chemical properties that affect its reactivity and potential applications compared to other similar compounds. Its specific interactions and biological activities also set it apart within this class of compounds .
The history of 4-ethylpyridine is intrinsically linked to the broader development of pyridine chemistry, which began in the 19th century. Pyridine itself was first discovered by Scottish chemist Thomas Anderson in 1849 during his examination of bone oil obtained through high-temperature heating of animal bones. Anderson named the compound "pyridine" from the Greek word "pyr" meaning fire, referencing its flammable nature. The structural elucidation of pyridine was later accomplished by Wilhelm Körner in 1869 and James Dewar in 1871, who independently identified it as a benzene derivative with one C-H unit replaced by a nitrogen atom.
4-Ethylpyridine specifically emerged from advances in pyridine derivative chemistry during the early to mid-20th century. It was identified in California petroleum by Hackmann and colleagues in 1943, marking one of its earliest documented isolations from natural sources. The synthesis of 4-ethylpyridine was developed around this period, with notable approaches including the treatment of pyridine with acetic anhydride and zinc as described by Dohrn and Horsters in 1924. This synthetic methodology was subsequently refined by Wibaut and Arens in 1941 and further optimized by Frank and Smith in 1947, establishing reliable routes to this important heterocyclic compound.
During this era, the industrial production of pyridine derivatives was primarily dependent on extraction from coal tar, an inefficient process given that pyridine compounds constituted merely 0.1% of this material. The development of more efficient synthetic routes, particularly Chichibabin's pyridine synthesis in 1924, revolutionized access to pyridine derivatives including 4-ethylpyridine, though specific production methods for the ethyl-substituted variant continued to evolve independently.
In contemporary chemistry, 4-ethylpyridine occupies a significant position as both an industrial chemical and a model compound for fundamental research. Several key research domains have emerged where this compound plays a central role:
Environmental remediation studies have demonstrated that 4-ethylpyridine (4EP) serves as an excellent model compound for understanding degradation pathways of pyridine derivatives in aqueous environments. Recent investigations into catalytic degradation using heterogeneous photo-Fenton processes have revealed that 4EP can be effectively mineralized through advanced oxidation methods, with important implications for treating industrial effluents containing pyridine-based pollutants. These studies have elucidated both the kinetics and mechanism of 4EP degradation, identifying key intermediates and optimal catalytic conditions.
In physical organic chemistry, 4-ethylpyridine has become an important substrate for investigating fundamental reaction parameters. Detailed kinetic studies on quaternization reactions with alkyl halides have provided valuable insights into substituent effects on reaction rates and mechanisms. Similarly, investigations into the effects of temperature and pressure on addition reactions to organometallic complexes have enhanced our understanding of these processes at a molecular level.
The significance of 4-ethylpyridine extends to polymer chemistry, where it functions as a monomer for specialized applications, and to the fragrance industry, where its distinct olfactory profile contributes to complex perfume compositions. This dual relevance to both academic research and industrial applications has sustained ongoing interest in 4-ethylpyridine chemistry.
Research involving 4-ethylpyridine employs diverse methodological strategies that reflect the compound's versatility and the range of scientific questions being addressed. These approaches can be categorized into several major domains:
Spectroscopic characterization forms the foundation of 4-ethylpyridine research, with techniques including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-VIS), infrared (IR), and mass spectrometry providing essential structural and purity information. These methods enable researchers to confirm the identity of 4-ethylpyridine, monitor its transformations, and identify reaction products. The compound's characteristic spectral features—such as its UV absorption band at approximately 260 nm and distinctive mass fragmentation pattern with major peaks at m/z 107, 106, 92, 51, and 39—serve as valuable analytical markers.
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ion chromatography, have proven indispensable for monitoring 4-ethylpyridine degradation pathways and quantifying both the parent compound and its metabolites in environmental studies. These approaches allow researchers to track the formation of intermediates such as 4-pyridone, 4-hydroxypyridine, and various carboxylic acids during oxidative degradation processes.
Kinetic investigations utilizing specialized equipment such as stopped-flow apparatus have enabled detailed exploration of reaction mechanisms involving 4-ethylpyridine. Studies examining the effects of temperature and pressure on reaction rates have yielded activation parameters (enthalpies, entropies, and volumes) that provide mechanistic insights into processes such as quaternization and coordination to metal centers. These approaches typically employ pseudo-first-order conditions to simplify kinetic analysis and extract meaningful rate constants.
Catalytic studies represent another major methodological thrust, particularly in environmental applications where heterogeneous catalysts like Fe₃O₄ have been evaluated for their effectiveness in degrading 4-ethylpyridine in aqueous solutions. Such investigations monitor not only the disappearance of the parent compound but also track total organic carbon (TOC) levels to assess complete mineralization efficiency under various experimental conditions.
Flammable;Irritant;Health Hazard